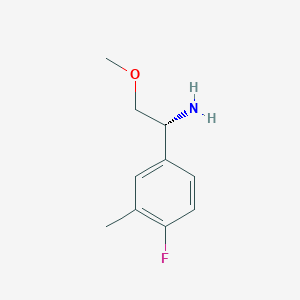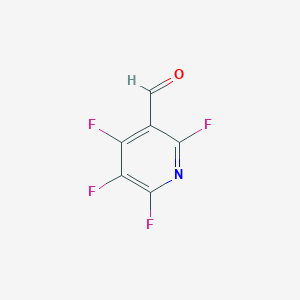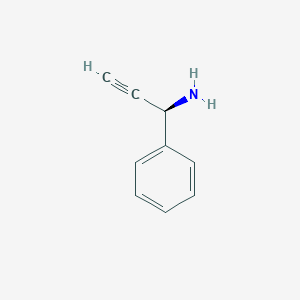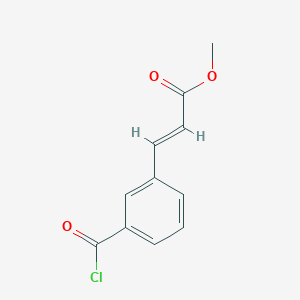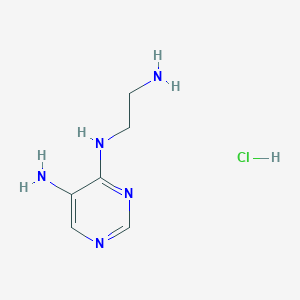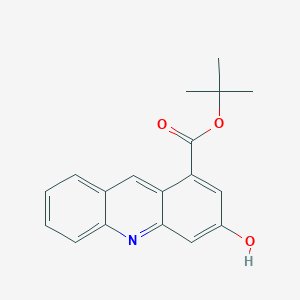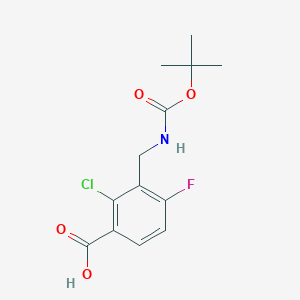
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a chlorinated and fluorinated benzene ring, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid typically involves multiple steps. One common approach is to start with a suitable benzene derivative and introduce the Boc-protected amine group through a series of reactions. The chlorination and fluorination of the benzene ring can be achieved using appropriate halogenating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other higher oxidation state compounds.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Aplicaciones Científicas De Investigación
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amine group but differ in the rest of the molecular structure.
Boc-Dap-OH: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is unique due to the combination of its Boc-protected amine group, chlorinated and fluorinated benzene ring, and carboxylic acid functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C13H15ClFNO4 |
|---|---|
Peso molecular |
303.71 g/mol |
Nombre IUPAC |
2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15ClFNO4/c1-13(2,3)20-12(19)16-6-8-9(15)5-4-7(10(8)14)11(17)18/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
XAWWFKHPLKJQQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


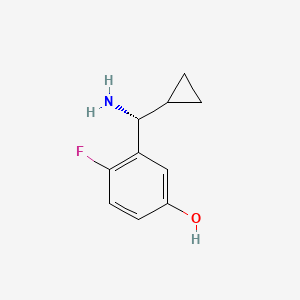
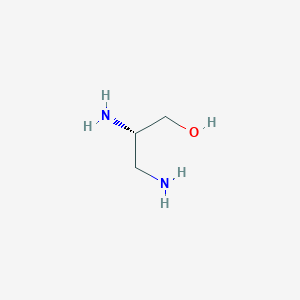
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
